1-Benzyl-4-methylpiperidin-3-one hydrochloride is an organic compound with the molecular formula C13H18ClNO. It is typically encountered as a white crystalline powder, notable for its stability at room temperature and solubility in water and various organic solvents. This compound is primarily used in scientific research, particularly in organic synthesis and medicinal chemistry, where it serves as a reagent or catalyst to facilitate the formation of complex molecules.
This compound belongs to the class of piperidine derivatives, which are cyclic amines with significant biological and chemical properties. It is synthesized through various methods that involve the functionalization of piperidine rings. The hydrochloride form indicates that it is often used in its salt form to enhance solubility and stability during reactions.
The synthesis of 1-benzyl-4-methylpiperidin-3-one hydrochloride typically involves several steps of organic reactions. A common synthetic route includes:
Alternative methods have been developed to improve yield and efficiency, including reductive amination processes that utilize various reagents like sodium borohydride or titanium(IV) isopropoxide .
1-Benzyl-4-methylpiperidin-3-one hydrochloride participates in several chemical reactions:
These reactions highlight the versatility of 1-benzyl-4-methylpiperidin-3-one hydrochloride in synthetic organic chemistry.
The primary mechanism of action involves its role as an intermediate in the synthesis of pharmaceuticals, such as tofacitinib, which is used in treating autoimmune diseases. Its biochemical interactions typically involve:
The environmental conditions under which these reactions occur can significantly influence the efficacy and yield of the desired products.
1-Benzyl-4-methylpiperidin-3-one hydrochloride has diverse applications across various fields:
The development of 1-benzyl-4-methylpiperidin-3-one (free base: CAS 32018-96-5) and its hydrochloride salt represents a convergence of synthetic organic chemistry and pharmaceutical necessity. Initially characterized as a structural scaffold, the compound emerged from systematic efforts to modify piperidine cores for enhanced bioactive properties. Early synthetic routes typically involved N-benzylation of 4-methylpiperidinone precursors, though these methods suffered from moderate yields and purification challenges [6]. The hydrochloride salt form (CAS not explicitly provided in results) gained prominence due to its superior crystallinity and handling properties compared to the free base [4] [8].
A pivotal advancement occurred when Boehringer Ingelheim utilized this scaffold in designing BI-3802, a reference compound distributed via their open innovation portal (opnMe.com). This initiative marked the compound’s transition from academic curiosity to validated pharmacophore building block [3]. Parallel innovations in asymmetric synthesis enabled the production of enantiomerically enriched derivatives, critical for studying structure-activity relationships in kinase inhibitors. Patent WO2002096909A1 specifically details methodologies for the optical resolution of key amine intermediates derived from hydrogenation of this ketone, underscoring its strategic role in synthesizing pyrrolopyrimidine-based therapeutics [9].
Table 1: Key Identifiers and Properties
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 32018-96-5 | Not Specified¹ |
Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₈ClNO |
Molecular Weight | 203.28 g/mol | 239.74 g/mol² |
IUPAC Name | 1-Benzyl-4-methylpiperidin-3-one | 1-Benzyl-4-methylpiperidin-3-one hydrochloride |
Storage Conditions | -20°C (freezer) | 0-8°C (refrigerated) |
Key Synonyms | Tofacitinib Impurity 192; Moxifloxacin Impurity 158 | 1-Benzyl-4-methyl-3-piperidinone hydrochloride |
Notes: ¹PubChem CID 53407171; ²Calculated from C₁₃H₁₇NO·HCl [3] [4] [5] |
Industrial-scale synthesis was optimized through Swern oxidation protocols. One documented procedure transformed the alcohol precursor (1-benzyl-4-methylpiperidin-3-ol) using SO₃·pyridine complex in DMSO, followed by triethylamine-mediated oxidation. This method achieved 92% reaction completion within one hour at 22°C, yielding the ketone in 93% purity after extraction and solvent stripping [6]. Such optimizations enabled kilogram-scale production to meet pharmaceutical demand.
The enduring significance of 1-benzyl-4-methylpiperidin-3-one hydrochloride stems from its dual utility as a versatile synthon and conformational constraint in drug design. Its piperidinone core provides a rigid platform for introducing stereochemical diversity, while the benzyl group facilitates π-stacking interactions with biological targets. This is exemplified in its application as:
Table 2: Computational Pharmacokinetic Profiling (Free Base)
Parameter | Predicted Value | Methodology | Implication |
---|---|---|---|
Consensus Log Po/w | 2.16 | Average of iLOGP/XLOGP3/WLOGP/MLOGP | Moderate lipophilicity |
Water Solubility (Log S) | -2.68 (ESOL) | Topological modeling | Soluble (0.429 mg/mL) |
GI Absorption | High | BOILED-Egg model | Favorable oral bioavailability |
BBB Permeation | Yes | BOILED-Egg model | CNS activity potential |
CYP2D6 Inhibition | Yes | SVM classification | Drug-drug interaction risk |
P-gp Substrate | No | SVM classification | Low efflux liability |
Lipinski Violations | 0 | Pfizer’s rule of five | Drug-like properties |
Source: Ambeed computational chemistry data [3]
Computational analyses further validate its drug-likeness. With zero Lipinski violations, high predicted gastrointestinal absorption, and blood-brain barrier permeability, the scaffold exhibits favorable pharmacokinetic properties. Its moderate lipophilicity (Consensus Log Po/w = 2.16) balances solubility and membrane permeability [3]. Notably, the molecule’s topological polar surface area (20.31 Ų) and low rotatable bond count (2) align with Veber’s criteria for oral bioavailability [3].
The structural versatility of this scaffold is demonstrated by its functionalization at multiple sites:
Current research explores hybrid molecules incorporating this piperidinone into PROTACs (proteolysis-targeting chimeras), leveraging its rigid structure as a spacer unit. This application capitalizes on its synthetic tractability and favorable physicochemical profile to address emerging therapeutic modalities [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7